molecular formula C20H19ClFN3 B3864981 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline

7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline

Cat. No. B3864981
M. Wt: 355.8 g/mol
InChI Key: VWAXRZFUPYDQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline, also known as quinoline derivative, is a synthetic compound that has gained significant attention in scientific research. It is a heterocyclic compound that possesses a quinoline ring structure and a piperazine side chain. The compound has shown promising results in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. The compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The this compound derivative has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the this compound derivative has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. The compound is also stable and has a long shelf life, making it easy to store and transport. However, the this compound derivative also has limitations for use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of the 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative in scientific research. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the investigation of the compound's potential use in combination therapy with other drugs. Additionally, the this compound derivative could be further investigated for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular disease.
Conclusion
In conclusion, the this compound derivative is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical properties make it a valuable tool for investigating the mechanisms of various enzymes and proteins in the body. While the compound has limitations, its potential uses in the treatment of various diseases make it an area of active research and development.

Scientific Research Applications

The 7-chloro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline derivative has been extensively studied in various scientific research applications. It has shown potential as an anti-cancer agent, anti-inflammatory agent, anti-microbial agent, and anti-viral agent. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3/c1-14-12-20(23-19-13-15(21)2-7-18(14)19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXRZFUPYDQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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